![molecular formula C11H14ClN3O B2528860 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417634-16-2](/img/structure/B2528860.png)
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
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Description
The compound is a derivative of 2-amino-1,3,4-oxadiazole, which is a class of compounds known for their broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, and more . The presence of a 2-Methylphenyl group suggests that it might interact with human trace amine associated receptor 1 (TAAR1), similar to 2-Methylphenethylamine .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, a general method for synthesizing 2-amino-1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This process might be modified based on the specific groups present in the desired compound.Molecular Structure Analysis
The molecular structure of this compound would likely involve a 1,3,4-oxadiazole ring attached to a 2-Methylphenyl group and an ethan-1-amine group. The exact structure would need to be confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .Scientific Research Applications
Transaminase-Mediated Chiral Synthesis
Transaminases play a crucial role in chiral selective synthesis. For instance, researchers have investigated the transamination of 1-(3-methylphenyl)ethan-1-one to obtain (1R)-(3-methylphenyl)ethan-1-amine. Among the screened enzymes, ATA-025 stands out, and dimethylsulfoxide (DMSO) serves as an effective co-solvent for this bioconversion .
properties
IUPAC Name |
1-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-3-4-6-9(7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPLHJTWOFHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride |
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